3-Methoxypropionitrile (CAS: 110-67-8) is a polar aprotic solvent and chemical intermediate belonging to the ether-nitrile class. Its structure, featuring both a nitrile group and a flexible ether linkage, imparts a unique set of properties compared to simple alkyl nitriles. Key baseline characteristics include a high boiling point of 164-165 °C, a low melting point of -62.9 °C, and miscibility with water. These attributes make it a candidate for applications requiring low volatility, thermal stability, and performance over a wide temperature range, particularly as an electrolyte component in high-performance lithium-ion batteries and as a precursor in specialized organic synthesis.
Direct substitution of 3-Methoxypropionitrile with common, lower-cost nitriles like Acetonitrile or Propionitrile often fails in optimized systems due to significant differences in physical and electrochemical properties. The integrated methoxy group is not a passive functionality; it elevates the boiling point by over 80 °C compared to Acetonitrile, drastically reducing volatility and raising the flash point for improved process safety. This ether linkage also influences viscosity and the solvent's coordination with ions, altering electrolyte conductivity and the stability of the electrode-electrolyte interface. In chemical synthesis, the methoxypropyl group serves as a specific structural backbone that cannot be replicated by simple alkyl nitriles, making substitution impossible when it is the intended building block.
3-Methoxypropionitrile offers a significant safety and processability advantage due to its much lower volatility compared to standard nitrile solvents. Its boiling point is approximately 83 °C higher than Acetonitrile and 68 °C higher than Propionitrile. This translates to a flash point of 66 °C, which is substantially higher than that of Acetonitrile (6 °C), reducing fire hazards during handling, storage, and high-temperature processing.
| Evidence Dimension | Boiling Point & Flash Point |
| Target Compound Data | Boiling Point: 164-165 °C; Flash Point: 66 °C |
| Comparator Or Baseline | Acetonitrile: Boiling Point: 81.6 °C, Flash Point: 6 °C. Propionitrile: Boiling Point: 97 °C. |
| Quantified Difference | +83 °C higher boiling point and +60 °C higher flash point vs. Acetonitrile. |
| Conditions | Standard atmospheric pressure. |
The higher boiling and flash points allow for safer operating conditions at elevated temperatures and reduce evaporative losses in long-term applications, a critical factor in sealed devices and industrial processes.
In long-duration electrochemical tests, electrolytes based on 3-Methoxypropionitrile (3-MPN) demonstrate superior stability compared to those based on Acetonitrile (ACN). While ACN-based electrolytes may offer higher initial ionic conductivity and power, a 3-MPN electrolyte with LiClO4 salt exhibited 97% capacity retention after 500 hours of voltage floating at ambient temperature. This indicates greater long-term stability and reliability, a key performance differentiator for applications where device lifetime is critical.
| Evidence Dimension | Capacity Retention |
| Target Compound Data | 97% retention (with LiClO4) |
| Comparator Or Baseline | Acetonitrile (ACN) based electrolytes noted for high initial power but lower long-term stability in this specific test. |
| Quantified Difference | Superior longevity demonstrated over other tested electrolytes, including ACN variants, under prolonged voltage stress. |
| Conditions | Full-cell Li-ion battery system, 500 hours of voltage floating at ambient temperature. |
For applications requiring high reliability and long service life, such as in non-consumer electronics or grid storage, the enhanced stability of 3-MPN justifies its selection over solvents that prioritize maximum initial power at the expense of longevity.
The viscosity of the electrolyte solvent is a critical parameter in Dye-Sensitized Solar Cells (DSSCs). Compared to the less viscous Acetonitrile, 3-Methoxypropionitrile helps retain more dye molecules on the TiO2 film surface, reducing desorption and potentially improving long-term device stability and performance. While co-solvent systems with Propionitrile (PPN) may yield higher initial conductivity due to lower viscosity, the specific properties of 3-MPN are advantageous for creating stable gel electrolytes and maintaining the crucial dye-semiconductor interface.
| Evidence Dimension | Dye Adsorption & Co-Solvent Performance |
| Target Compound Data | Higher viscosity leads to less dye desorption from TiO2 film. |
| Comparator Or Baseline | Acetonitrile (less viscous, more dye desorption). Propionitrile (lower viscosity in co-solvent systems, leading to higher conductivity but different interfacial properties). |
| Quantified Difference | Qualitative but functionally significant difference in dye retention and suitability for gel electrolytes. |
| Conditions | Dye-sensitized solar cell (DSSC) electrolyte systems. |
This makes 3-Methoxypropionitrile a strategic choice for formulating stable, long-lasting DSSCs, particularly in gel-state configurations where controlling the electrolyte's physical properties is paramount.
3-Methoxypropionitrile is a required precursor for the multi-step synthesis of specialty chemicals such as 3-methoxy-N,N-dimethylpropionamide, an emerging green solvent. In this synthetic route, the 3-methoxypropionitrile is first hydrolyzed to 3-methoxypropionic acid and subsequently reacted to form the final amide product. Simpler nitriles like Acetonitrile or Propionitrile cannot be used as they lack the necessary methoxy group and carbon backbone required for the target molecule.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Serves as the unique C3-O-C1 backbone for target molecules. |
| Comparator Or Baseline | Acetonitrile (C2 backbone), Propionitrile (C3 backbone). Neither contains the ether functionality. |
| Quantified Difference | Qualitative; provides an essential, non-substitutable structural motif. |
| Conditions | Multi-step organic synthesis as described in patent literature. |
For procurement in synthetic chemistry, this compound is non-negotiable when the final product requires the intact 3-methoxypropyl structure, making it a value-added building block rather than a generic solvent.
Ideal for use in lithium-ion battery systems where long-term stability and high capacity retention are more critical than maximum initial power output. Its demonstrated ability to maintain 97% capacity over 500 hours of stress makes it a preferred choice for industrial, medical, or grid-storage applications.
The compound's high boiling point (164-165 °C) and high flash point (66 °C) make it the right choice for processes requiring thermal cycling or for formulations where solvent evaporation must be minimized over the product's lifetime, enhancing both safety and performance consistency.
Its viscosity profile is advantageous for fabricating stable DSSCs, especially in gel-polymer electrolyte configurations. It helps prevent the desorption of sensitizing dyes from the semiconductor surface, a key failure mode in less-viscous solvent systems like pure Acetonitrile.
As a non-interchangeable building block, it is the essential starting material for producing compounds that require a 3-methoxypropyl functional group, such as the green solvent 3-methoxy-N,N-dimethylpropionamide.
Irritant